molecular formula C9H14N2 B7810723 5-cyclopropyl-1-propyl-1H-pyrazole

5-cyclopropyl-1-propyl-1H-pyrazole

Cat. No.: B7810723
M. Wt: 150.22 g/mol
InChI Key: NNCRLDCJMHATEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1-propyl-1H-pyrazole is a substituted pyrazole derivative that serves as a valuable scaffold and intermediate in organic synthesis and medicinal chemistry. Pyrazole cores are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities. The distinct substitution pattern of this compound, featuring a cyclopropyl group and an N-propyl chain, contributes to its unique steric and electronic properties, making it a compound of significant interest for developing new active molecules. This compound is primarily used as a key building block for the synthesis of more complex molecules. Its structure is amenable to further functionalization, allowing researchers to create diverse libraries for biological screening. Pyrazole derivatives are investigated for numerous therapeutic applications, including as potential anti-inflammatory, antimicrobial, anticancer, and antiviral agents. The incorporation of the cyclopropyl group is a strategic feature in modern drug design, as it can influence the molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. The mechanism of action for pyrazole-based compounds often involves targeted interactions with enzymes and receptors. They can modulate biological activity through key interactions such as hydrogen bonding via ring nitrogen atoms, and hydrophobic interactions facilitated by substituents like the cyclopropyl group. These interactions can lead to enzyme inhibition or receptor modulation, which forms the basis for their observed biological effects. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-cyclopropyl-1-propylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-7-11-9(5-6-10-11)8-3-4-8/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCRLDCJMHATEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-keto ester, followed by cyclization and dehydration. For example, ethyl 3-cyclopropyl-3-oxopropanoate reacts with propylhydrazine in acetic acid under reflux to yield the target compound. The cyclopropyl group directs regioselectivity, favoring substitution at the 5-position due to electronic stabilization of the transition state.

Representative Procedure:

  • Starting materials: Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq), propylhydrazine (1.2 eq)

  • Conditions: Glacial acetic acid, reflux at 120°C for 12 hours

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography (hexane:ethyl acetate = 4:1)

  • Yield: 65–72%

Optimization and Challenges

Key challenges include controlling ring substituents and minimizing byproducts. The use of microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields. Catalysts such as p-toluenesulfonic acid (pTSA) improve cyclization efficiency, achieving yields up to 78%.

N-Alkylation of 5-Cyclopropyl-1H-Pyrazole

N-Alkylation offers a modular approach to introduce the propyl group post-pyrazole ring formation. This method requires pre-synthesized 5-cyclopropyl-1H-pyrazole, which is alkylated using propyl halides or sulfonates.

Regioselective Alkylation Strategies

Pyrazole’s two nitrogen atoms (N1 and N2) necessitate regioselective control. Alkylation typically occurs at the less hindered N1 position, especially when using bulky bases like potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF).

Representative Procedure:

  • Starting materials: 5-Cyclopropyl-1H-pyrazole (1.0 eq), propyl bromide (1.5 eq)

  • Conditions: DMF, t-BuOK (2.0 eq), 80°C for 6 hours

  • Workup: Quenching with ice water, extraction with dichloromethane

  • Yield: 45–50%

Limitations and Alternatives

Low yields stem from competing dialkylation and solvent effects. Switching to phase-transfer catalysts (e.g., tetrabutylammonium bromide) in toluene increases monoalkylation selectivity, boosting yields to 58%.

Multi-Component Reactions Involving Cyclopropane Derivatives

One-pot multi-component reactions (MCRs) streamline synthesis by combining precursors in a single step. For this compound, MCRs often employ cyclopropanecarboxaldehyde, propylamine, and a nitrile source.

Catalytic Cycloaddition Approaches

Copper(I)-catalyzed [3+2] cycloaddition between cyclopropane-derived azomethine ylides and acetylenes generates the pyrazole ring with high regiocontrol.

Representative Procedure:

  • Starting materials: Cyclopropanecarboxaldehyde (1.0 eq), propylamine (1.2 eq), phenylacetylene (1.0 eq)

  • Catalyst: CuI (10 mol%), PPh₃ (20 mol%)

  • Conditions: DMF, 100°C, 8 hours

  • Yield: 60–68%

Decarboxylation of Carboxylate Intermediates

Carboxylate derivatives, such as this compound-4-carboxylic acid, serve as precursors for decarboxylation to yield the target compound.

Synthesis and Decarboxylation Protocol

The carboxylate intermediate is synthesized via cyclocondensation of cyclopropyl β-keto acids with propylhydrazine, followed by alkylation. Decarboxylation is achieved thermally or via transition-metal catalysis.

Representative Procedure:

  • Intermediate: this compound-4-carboxylic acid (1.0 eq)

  • Conditions: Quinoline, Cu powder, 200°C, 3 hours

  • Yield: 70–75%

Comparative Analysis of Preparation Methods

Method Starting Materials Conditions Yield Advantages Disadvantages
Cyclocondensationβ-Keto ester, propylhydrazineAcidic reflux65–78%One-step, high regioselectivityRequires specialized precursors
N-Alkylation5-Cyclopropyl-1H-pyrazoleDMF, t-BuOK, 80°C45–58%ModularLow yields, regioselectivity issues
Multi-Component ReactionCyclopropanecarboxaldehydeCuI, DMF, 100°C60–68%Atom-economicalCatalyst cost
DecarboxylationCarboxylate intermediateQuinoline, Cu, 200°C70–75%High purityHigh-temperature requirements

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Saturated pyrazole derivatives.

    Substitution: Halogenated or alkylated pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
5-Cyclopropyl-1-propyl-1H-pyrazole derivatives exhibit significant pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives possess antibacterial and antifungal properties. For instance, compounds similar to this compound demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentration (MIC) values ranging from 12.5 mg/mL to lower levels depending on structural modifications .
  • Anticancer Activity : Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation. For example, one derivative exhibited an IC50 of 5.94 µM against A549 lung cancer cells, showcasing potential as an anticancer agent .

Mechanism of Action
The compound's mechanism often involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group in the structure can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Agrochemical Applications

Pesticidal Properties
Pyrazole compounds are widely used in the development of agrochemicals, including insecticides and fungicides. The unique structure of this compound allows for enhanced efficacy against pests and pathogens, making it a valuable candidate in agricultural chemistry .

Chemical Synthesis

Building Block for Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it a versatile building block in organic synthesis .

Case Study 1: Antimicrobial Properties

A study evaluated various pyrazole derivatives' antimicrobial activity against multiple bacterial strains. The results revealed significant activity against E. coli and S. aureus, indicating that structural modifications can enhance antimicrobial efficacy .

Case Study 2: Anticancer Activity

In another research project, a series of substituted pyrazoles were synthesized and assessed for their anticancer effects on a panel of 60 cellular lines. One compound demonstrated significant growth inhibitory effects on tested cancer cells, highlighting the potential of pyrazole derivatives in cancer therapy .

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 5-cyclopropyl-1-propyl-1H-pyrazole lies in its substitution pattern. Key analogs include:

Compound Name Substituents (Position) Core Structure Molecular Weight (g/mol)*
This compound 5-cyclopropyl, 1-propyl Pyrazole ~165.2
5-Bromo-1-isobutyl-1H-pyrazole 5-bromo, 1-isobutyl Pyrazole ~215.1
8o 5-cyclopropyl, 4-(2,4-difluorophenoxy) Pyridine-pyrazole ~441.4
10b 4-(2-fluorophenoxy), 3-ethoxy Pyridazine-pyrazole ~386.4

*Calculated based on molecular formulas.

Commercial Availability

In contrast, 5-bromo-1-isobutyl-1H-pyrazole remains available, highlighting the commercial preference for halogenated pyrazoles in research.

Key Research Findings

  • Substituent Impact: Halogenated phenoxy groups (e.g., in 8o) significantly enhance DHODH inhibition (IC₅₀ < 50 nM) compared to non-halogenated analogs .
  • Synthetic Complexity : Multi-ring systems (e.g., pyridazine-pyrazole hybrids) show superior bioactivity but require more resource-intensive synthesis .
  • Discontinuation Trends : Simpler pyrazoles like this compound may face discontinuation due to being intermediates rather than end-stage bioactive molecules .

Biological Activity

5-Cyclopropyl-1-propyl-1H-pyrazole is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a five-membered ring structure that includes two nitrogen atoms. Its molecular formula is C8H12N2C_8H_{12}N_2, with a molecular weight of approximately 162.23 g/mol. The compound is characterized by a cyclopropyl group at the 5-position and a propyl group at the 1-position of the pyrazole ring, which contribute to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these proteins by binding to active or allosteric sites, leading to either inhibition or activation of various biochemical pathways .

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Receptor Modulation: It can act as a modulator for various receptors, influencing signaling pathways that are crucial for cellular responses .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Properties: The compound has shown potential in inhibiting inflammatory mediators, suggesting its use in treating inflammatory diseases.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
  • Potential Anticancer Activity: Similar compounds within the pyrazole family have demonstrated antiproliferative effects on cancer cells, warranting investigation into the anticancer potential of this compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. The unique substitution pattern in this compound imparts distinct steric and electronic properties that influence its reactivity and biological activity.

Compound NameStructural FeaturesUnique Properties
5-Cyclopropyl-1-methylpyrazoleMethyl group instead of propylExhibits distinct pharmacological profiles
3-Amino-5-cyclopropylpyrazoleAmino group at position 3Potentially enhanced bioactivity
4-Methyl-3-cyclopropylpyrazoleMethyl substitution at position 4Altered solubility and stability

These variations highlight how modifications to the pyrazole structure can significantly impact its biological activity and application potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole compounds, providing insights into their therapeutic potential:

  • Anti-Tuberculosis Activity: A study on structurally related pyrazoles demonstrated significant antibacterial activity against Mycobacterium tuberculosis, indicating that modifications to the pyrazole core could enhance efficacy against resistant strains .
  • Kinase Inhibition Studies: Research involving novel pyrazole derivatives has shown promising results in inhibiting specific kinases involved in cancer progression, suggesting a pathway for developing anticancer agents based on this scaffold .
  • Pharmacological Profiling: Detailed pharmacological profiling has revealed that certain derivatives exhibit low cytotoxicity against human cell lines while maintaining potent biological activity, which is critical for drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing cyclopropyl and propyl substituents onto the pyrazole core?

  • Methodology : The synthesis of 5-cyclopropyl-1-propyl-1H-pyrazole derivatives can be optimized via nucleophilic substitution or cyclization reactions. For example, evidence from Vilsmeier-Haack reaction conditions (using DMF/POCl₃) demonstrates efficient formylation at the pyrazole C4 position, which can be adapted for functionalization with cyclopropyl groups . Key steps include:

  • Reaction conditions : 2 mmol substrate, 1–2.5 h reaction time at controlled temperatures (e.g., 0–25°C).
  • Purification : Silica gel column chromatography with eluents like diethyl ether/hexane (1:1 v/v), yielding 55–65% purified product .
  • Characterization : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 9.86 ppm for aldehyde protons in 5-chloro-1,3-dipropyl-1H-pyrazole-4-carbaldehyde) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

  • Analytical workflow :

  • IR spectroscopy : Identify carbonyl stretches (e.g., 1683 cm⁻¹ for aldehyde groups) and aromatic C-H bonds .
  • NMR : Use chemical shifts (e.g., δ 0.92–0.98 ppm for propyl methyl groups) and coupling constants (e.g., J = 7.2 Hz for propyl chain protons) to confirm substitution patterns .
  • Mass spectrometry : Fragmentation patterns (e.g., m/z 214 [M⁺] for C₁₀H₁₅ClN₂O) validate molecular weight and substituent loss trends .

Advanced Research Questions

Q. What is the impact of cyclopropyl and propyl substituents on the compound’s electronic and steric properties in medicinal chemistry applications?

  • Structure-activity relationship (SAR) : Cyclopropyl groups enhance metabolic stability by reducing oxidative degradation, while propyl chains modulate lipophilicity. Evidence from DHODH inhibitors shows that substituents like 3-isopropoxy and 2-fluorophenoxy improve target binding affinity (e.g., IC₅₀ values < 100 nM for 5-cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine) .
  • Methodological validation :

  • Synthetic diversification : React 5-cyclopropyl-2-fluoropyridine with substituted phenols under microwave-assisted conditions (180°C, 6 h) to explore substituent effects .
  • Computational modeling : DFT calculations to predict charge distribution and steric clashes at the DHODH active site .

Q. How can conflicting spectral data for this compound derivatives be reconciled during structural elucidation?

  • Case study : Discrepancies in ¹⁵N NMR shifts (e.g., δ −77.4 vs. −170.4 ppm) may arise from solvent effects or tautomerism.
  • Resolution strategies :

  • Variable-temperature NMR : Monitor dynamic equilibria (e.g., keto-enol tautomerism) in CDCl₃ vs. DMSO-d₆.
  • X-ray crystallography : Resolve absolute configurations, as demonstrated for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C11H10N2O2) with bond lengths confirming planar pyrazole rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.